![molecular formula C10H14Cl3N3 B3095944 [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269288-39-2](/img/structure/B3095944.png)
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Overview
Description
“[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It is a solid in form . The compound is part of a larger family of benzimidazole compounds, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular formula of “[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is C10H14Cl3N3 . The structure includes a benzimidazole core, which is a fused ring of benzene and imidazole .Physical And Chemical Properties Analysis
“[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a solid compound . Its molecular weight is 282.597 Da . The compound does not have a known boiling point, melting point, or flash point .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including the compound , have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .
Antimicrobial Activity
Benzimidazole compounds have been synthesized and screened for various biological activities, including antimicrobial properties . They have been tested against various pathogens, showing promising results .
Antifungal Activity
Benzimidazole compounds have also been studied for their antifungal properties . They have been tested against plant pathogens, showing potential for use in agriculture .
Antiparasitic Activity
Some benzimidazole derivatives have been synthesized with the aim of developing compounds that combine anthelmintic (anti-parasitic) properties with antioxidant properties .
Anti-inflammatory Agents
Benzimidazole derivatives have been studied for their anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation.
Antioxidant Agents
As mentioned earlier, some benzimidazole derivatives have been synthesized to combine anthelmintic properties with antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Safety and Hazards
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMNTGVOJFYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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